4-ethyl-3-(2-phenyl-1,3-thiazol-4-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
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Overview
Description
4-ethyl-3-(2-phenyl-1,3-thiazol-4-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is a complex organic compound featuring a thiazole ring fused with a triazole ring. This compound is notable for its potential biological and pharmaceutical applications due to its unique structural attributes.
Preparation Methods
Synthetic Routes and Reaction Conditions: . Key steps include:
Formation of the thiazole ring via cyclization reactions involving thiourea and α-haloketones.
Subsequent functionalization to introduce the phenyl group at the 2-position of the thiazole ring.
Formation of the triazole ring through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the trifluoromethyl benzyl sulfanyl group through nucleophilic substitution reactions.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Continuous flow chemistry and other advanced techniques may be employed to streamline the synthesis process and ensure scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and triazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the trifluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions are common, especially involving the thiazole and triazole rings.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Nucleophiles like sodium hydrosulfide for substitution reactions.
Major Products Formed:
Oxidized derivatives of the thiazole and triazole rings.
Reduced forms of the trifluoromethyl group.
Substituted derivatives with various nucleophiles.
Scientific Research Applications
This compound has garnered interest in various fields due to its unique structure and potential biological activities:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: The thiazole and triazole rings can interact with enzymes and receptors in biological systems.
Pathways Involved: Potential involvement in pathways related to cell signaling, apoptosis, and metabolic processes.
Comparison with Similar Compounds
Thiazole Derivatives: Other thiazole-based compounds with varying substituents.
Triazole Derivatives: Compounds featuring triazole rings with different functional groups.
Trifluoromethyl Compounds: Other molecules containing trifluoromethyl groups.
Uniqueness: This compound stands out due to its combination of thiazole and triazole rings, along with the trifluoromethyl group, which contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
4-[4-ethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]-2-phenyl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4S2/c1-2-28-18(17-13-29-19(25-17)15-8-4-3-5-9-15)26-27-20(28)30-12-14-7-6-10-16(11-14)21(22,23)24/h3-11,13H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEQHIALOGMVHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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